molecular formula C17H21NO4 B13606335 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid

2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid

Katalognummer: B13606335
Molekulargewicht: 303.35 g/mol
InChI-Schlüssel: LWJIBRQJWPELCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid is a structurally complex molecule featuring:

  • A spirocyclopropane ring fused to a 1,2,3,4-tetrahydroisoquinoline core.
  • A tert-butoxycarbonyl (Boc) protective group at the 2'-position.
  • A carboxylic acid moiety at the 7'-position.

This architecture confers unique steric and electronic properties, making it a candidate for pharmaceutical applications, particularly in drug discovery targeting spirocyclic scaffolds .

Eigenschaften

Molekularformel

C17H21NO4

Molekulargewicht

303.35 g/mol

IUPAC-Name

2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-carboxylic acid

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-9-12-8-11(14(19)20)4-5-13(12)17(10-18)6-7-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,19,20)

InChI-Schlüssel

LWJIBRQJWPELCU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)C(=O)O)C3(C1)CC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid typically follows a multi-step route involving:

  • Construction of the isoquinoline core.
  • Formation of the spirocyclopropane ring at the 1,4'-position.
  • Introduction of the tert-butoxycarbonyl protecting group on the nitrogen atom.
  • Installation or preservation of the carboxylic acid functionality at the 7'-position.

The Boc group serves as a protecting group for the amine functionality during the synthesis, facilitating selective reactions at other sites without interference from the free amine.

Key Synthetic Steps

Isoquinoline Core Formation

The isoquinoline scaffold is commonly synthesized via Pictet-Spengler condensation or Bischler-Napieralski cyclization from appropriate β-phenylethylamine derivatives. These methods allow for the formation of the dihydroisoquinoline ring system, which is the backbone for further functionalization.

Spirocyclopropane Ring Construction

The spirocyclopropane ring is introduced by cyclopropanation reactions of the isoquinoline intermediate. This can be achieved via:

  • Simmons-Smith reaction using diiodomethane and zinc-copper couple.
  • Carbene addition from diazo compounds under catalytic conditions.

The cyclopropanation is regioselective to the 1,4'-position, forming the spirocyclic junction between the cyclopropane and the isoquinoline ring.

Boc Protection

The tert-butoxycarbonyl group is introduced by reacting the free amine of the isoquinoline intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) to yield the Boc-protected amine. This step is crucial for protecting the nitrogen during subsequent steps and purification.

Carboxylic Acid Functionalization

The carboxylic acid group at the 7'-position can be introduced by:

  • Direct functionalization of a precursor aromatic ring via oxidation of methyl or aldehyde substituents.
  • Using a carboxylated starting material in the isoquinoline synthesis to retain the acid functionality.
  • Hydrolysis of ester intermediates to the free acid.

Representative Reaction Conditions

Step Reagents/Conditions Notes
Isoquinoline formation β-Phenylethylamine + aldehyde, acid catalyst Pictet-Spengler reaction, moderate heat
Cyclopropanation Diiodomethane, Zn-Cu couple, ether solvent Simmons-Smith reaction, low temperature
Boc protection Di-tert-butyl dicarbonate, base, dichloromethane Room temperature, 1-2 hours
Carboxylic acid introduction KMnO4 oxidation or ester hydrolysis Controlled pH, aqueous medium

Purification and Characterization

Purification is typically achieved by column chromatography or recrystallization. The purity of the final compound is often reported around 95%. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).
  • Mass Spectrometry (MS).
  • Infrared (IR) spectroscopy.
  • Elemental analysis.

Data Table: Key Physical and Chemical Properties

Property Value
Molecular Formula C17H21NO4
Molecular Weight 303.36 g/mol
CAS Number 1203686-65-0 / 2171799-97-4 (variants)
IUPAC Name 2'-(tert-butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid
Purity ~95%
Solubility Soluble (specific solvent data limited)
Boc Group Stability Stable under neutral/basic conditions; removed under acidic conditions

Summary Table: Preparation Method Overview

Preparation Step Method/Reaction Type Key Reagents/Conditions Outcome
Isoquinoline core synthesis Pictet-Spengler condensation β-Phenylethylamine, aldehyde, acid catalyst Formation of dihydroisoquinoline
Spirocyclopropane formation Simmons-Smith cyclopropanation Diiodomethane, Zn-Cu couple, ether solvent Spirocyclopropane ring formation
Boc protection Carbamate formation Di-tert-butyl dicarbonate, base, DCM Boc-protected amine intermediate
Carboxylic acid installation Oxidation or hydrolysis KMnO4 oxidation or ester hydrolysis Introduction of carboxylic acid
Purification Chromatography, recrystallization Silica gel column, solvents Pure target compound (~95%)

Additional Notes

  • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) if the free amine is desired for further biological or chemical studies.

  • The spirocyclic structure imparts unique three-dimensionality, which is valuable in drug design for improving binding specificity and metabolic stability.

  • Although specific industrial-scale synthesis details are scarce, the methods outlined are scalable with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid exerts its effects involves the interaction of its functional groups with molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the active amine group. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound belongs to the spirocyclopropane-isoquinoline family. Key structural variations among analogs include:

Substituents on the isoquinoline ring (e.g., methoxy, phenyl, carbonitrile).

Position and type of protective groups (e.g., Boc, benzyloxycarbonyl).

Spiro ring systems (e.g., cyclopropane vs. heteroatom-containing spirocycles).

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Synthesis Yield Reference
Target Compound C₁₈H₂₁NO₅ 331.36 g/mol Spirocyclopropane, Boc, 7'-COOH Not reported
6'-Methoxy-3'-phenyl-2'-(quinolin-8-yl)-spiro[cyclopropane-1,4'-isoquinolin]-1'-one (3o) C₂₈H₂₃N₃O₂ 441.50 g/mol 6'-OCH₃, 3'-Ph, quinolin-8-yl 82%
1'-Oxo-3'-phenyl-2'-(quinolin-8-yl)-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile (3p) C₂₈H₂₂N₄O 434.50 g/mol 6'-CN, 3'-Ph, quinolin-8-yl 90%
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid C₁₅H₁₉NO₄ 277.31 g/mol Boc, 1-COOH (no spirocyclopropane) Not reported
1-[(tert-Butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid C₁₃H₂₁NO₅ 271.31 g/mol 7-oxa-1-azaspiro[3.5]nonane, Boc, 2-COOH Not reported

Similarity Metrics and Activity Landscapes

  • Computational similarity metrics (e.g., Tanimoto and Dice indices) highlight structural parallels. For example, CAS 153652-70-1 (a Boc-protected oxazolidine-carboxylic acid) shares 90% similarity with the target compound, likely due to the Boc and carboxylic acid groups .
  • Activity landscape modeling suggests that minor structural changes (e.g., substituting methoxy with carbonitrile) could lead to significant potency differences ("activity cliffs") .

Pharmacokinetic and Bioactivity Considerations

  • Bioactivity clustering : Structurally similar spirocyclic compounds exhibit correlated bioactivity profiles, particularly in protein target interactions .
  • Pharmacokinetics : Boc-protected carboxylic acids generally show improved membrane permeability compared to free acids, as demonstrated in analogs like aglaithioduline (~70% similarity to SAHA, a histone deacetylase inhibitor) .

Biologische Aktivität

2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid is a complex organic compound characterized by a unique spirocyclic structure. This compound contains a cyclopropane ring fused to an isoquinoline moiety, along with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly utilized in organic synthesis to protect amines from unwanted reactions, making this compound significant in various chemical and biological applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₇H₂₁NO₄
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 2171799-97-4
  • Structural Characteristics : The compound features a spirocyclic structure that imparts distinct chemical and physical properties, contributing to its biological activity and potential applications in medicinal chemistry.

The biological activity of 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid is primarily attributed to the interaction of its functional groups with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an active amine group that can participate in biochemical pathways, potentially interacting with enzymes or receptors involved in various physiological processes.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Anticancer Activity : Preliminary research indicates that derivatives of spirocyclic compounds may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have shown IC₅₀ values in the low micromolar range against various cancer types .
  • Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that spirocyclic compounds may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, which could be relevant for conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a related spirocyclic compound on MDA-MB-231 breast cancer cells. The compound exhibited an IC₅₀ value of 0.05 μM, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotection

In vivo studies involving rodent models of neurodegeneration showed that administration of spirocyclic compounds led to significant reductions in markers of oxidative stress and improvements in cognitive function. These findings support the potential use of such compounds in neurodegenerative disease therapies .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeIC₅₀ Value (μM)Reference
AnticancerSpirocyclic derivative0.05
Anti-inflammatoryγ-butyrolactone derivative<0.001
NeuroprotectiveSpirocyclic compoundN/A

Q & A

Q. What are the standard synthetic routes for preparing 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid?

The synthesis typically involves multi-step strategies, leveraging functional group transformations and protecting group chemistry:

  • Nucleophilic Substitution : Reactivity at the spiro-cyclopropane or isoquinoline moieties can be exploited using reagents like sodium azide or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures .
  • Reduction : Sodium borohydride or LiAlH₄ in ethanol or THF reduces ketones or nitro groups to alcohols or amines, critical for modifying the dihydroisoquinoline core .
  • Carboxylic Acid Protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect amines or alcohols .

Q. What purification methods are effective for isolating this compound?

Chromatography is the primary method due to the compound’s polarity and sensitivity:

  • Flash Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates.
  • HPLC : For final purification, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases ensures >95% purity .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm tert-butoxy protons (δ ~1.4 ppm) and spiro-cyclopropane ring protons (δ 1.0–2.0 ppm) .
  • X-ray Crystallography : Resolves the spirocyclic geometry and hydrogen-bonding interactions (e.g., O–H···O bonds in the crystal lattice) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while THF stabilizes intermediates during reductions .
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency for dihydroisoquinoline intermediates .
  • Temperature Control : Lower temperatures (−78°C to 0°C) minimize side reactions during Boc protection .

Table 1 : Optimization Parameters for Key Reactions

Reaction TypeOptimal SolventCatalystTemperature RangeYield Range
Boc ProtectionDCMDMAP0–25°C70–85%
ReductionTHFPd/C25–50°C60–75%
OxidationAcetoneKMnO₄50–80°C50–65%
Data derived from .

Q. How should researchers resolve contradictions in reported reaction outcomes (e.g., variable yields)?

  • Variable Analysis : Compare solvent polarity, catalyst loading, and reaction time across studies. For example, higher Pd/C concentrations (5–10 wt%) improve reduction yields but may increase by-products .
  • Reproducibility Checks : Validate moisture-sensitive steps (e.g., Boc protection) under inert atmospheres to mitigate hydrolysis .

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

  • Functional Group Impact :
    • Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance electrophilicity, improving enzyme inhibition but reducing solubility .
    • Amino Groups : Increase hydrogen-bonding potential, critical for receptor binding (e.g., kinase targets) .
  • Spirocyclic Rigidity : The cyclopropane ring restricts conformational flexibility, enhancing target selectivity but complicating synthetic accessibility .

Q. What methodologies identify biological targets for this compound?

  • Enzyme Assays : Screen against kinase or protease panels using fluorescence-based activity assays (e.g., ATPase or FRET assays) .
  • Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding poses with proteins like G-protein-coupled receptors (GPCRs) .
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (Kd, Kon/Koff) for validated targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.